4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Description
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is a β-diketone characterized by a trifluoromethyl group and a 4-methylphenyl substituent. Its structure enables keto-enol tautomerism, which is critical for chelating metal ions. This compound is widely used in:
- Pharmaceutical synthesis: As a precursor for Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) .
- Coordination chemistry: Acting as a ligand for lanthanoid and transition metal ions due to its strong electron-withdrawing trifluoromethyl group .
- Material science: In luminescent europium complexes for LED applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMHTIRFOFFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338613 | |
| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720-94-5 | |
| Record name | 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.243 | |
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| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599J6Q8THK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
It’s known that the compound has a strong lateral electronegativity due to the presence of trifluoromethyl groups, which could influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound is used in organic synthesis as an acylation reagent, acylation reagent, and fluorination reagent, which suggests it may interact with various biochemical pathways.
Pharmacokinetics
Its solubility in 95% ethanol suggests that it may have good bioavailability when administered orally or intravenously, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. For instance, the compound is known to be irritating to the skin and eyes, and precautions should be taken to avoid inhalation of dust or contact with skin during handling. The compound’s stability and reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking.
Biological Activity
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, commonly referred to as trifluorobutane-1,3-dione , is a synthetic compound primarily recognized as an intermediate in the production of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 230.18 g/mol
- CAS Number : 720-94-5
- XLogP3 : 2.9
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 5
| Property | Value |
|---|---|
| Molecular Weight | 230.18 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 34.1 Ų |
Biological Activity
The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of celecoxib. Celecoxib exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain.
- COX Inhibition : Celecoxib inhibits COX-2 more selectively than COX-1, which helps reduce gastrointestinal side effects commonly associated with traditional NSAIDs.
- Anti-inflammatory Effects : By reducing prostaglandin synthesis, celecoxib alleviates pain and inflammation in conditions such as arthritis and acute pain episodes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of celecoxib in various clinical settings:
-
Osteoarthritis and Rheumatoid Arthritis :
- A randomized controlled trial demonstrated that celecoxib significantly improved pain relief and function in patients with osteoarthritis compared to placebo .
- Another study showed comparable efficacy between celecoxib and traditional NSAIDs like ibuprofen in managing rheumatoid arthritis symptoms .
- Cancer Pain Management :
- Cardiovascular Safety Profile :
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is as an intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. The compound's trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions.
Synthesis of Celecoxib
The synthesis pathway involves several steps:
- Formation of Ethyl 4,4,4-trifluoro-3-oxo-butanoate : Reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base.
- Reduction to 4,4,4-trifluoro-3-oxo butanoic acid : Using a hydrogen donor in an acid-catalyzed reaction.
- Friedel-Crafts Acylation : Finally, the product undergoes acylation with aluminum chloride to yield celecoxib.
This compound is crucial for achieving the desired pharmacological properties of celecoxib due to its structural characteristics that influence binding affinity and efficacy against cyclooxygenase enzymes .
Organic Synthesis
In organic chemistry, this compound serves as an acylation reagent and fluorination reagent. Its strong electronegativity due to the trifluoromethyl group allows it to participate in various reactions that modify other organic compounds.
Applications in Synthesis
- Acylation Reactions : The compound can introduce acyl groups into substrates, enhancing their reactivity and functional diversity.
- Fluorination Reactions : It can be utilized to introduce fluorine into organic molecules, which is valuable in developing pharmaceuticals and agrochemicals.
Biochemical Research
Research indicates that this compound may influence cellular functions through interactions with biomolecules and modulation of enzyme activity. Its potential effects on gene expression and cellular metabolism are areas of ongoing investigation.
Case Studies
Several studies have explored the compound's biological activities:
Comparison with Similar Compounds
Comparison with Structural Analogs
The properties and applications of β-diketones are highly dependent on substituents. Below is a detailed comparison with similar compounds:
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electron-donating groups (e.g., 4-methylphenyl) stabilize the enol form, enhancing metal-binding affinity compared to phenyl derivatives .
- Electron-withdrawing groups (e.g., 4-fluorophenyl) increase enolic hydrogen acidity, improving chelation strength but reducing thermal stability .
- Heteroaromatic substituents (e.g., thienyl in TTA) lower melting points and increase lipophilicity, favoring solvent extraction applications .
Table 2: Application-Specific Performance
Key Findings :
- Metal Extraction: Biphenyl-4-yl and thienyl derivatives exhibit superior lanthanoid extraction due to enhanced lipophilicity and synergistic effects with phosphine oxides . The methylphenyl variant shows moderate efficiency, likely due to reduced π-π interactions compared to biphenyl .
- Luminescence: Bulky substituents (e.g., m-terphenyl in ) improve quantum yields by minimizing non-radiative decay. The methylphenyl derivative’s quantum yield (13%) is lower than the naphthyl analog (18%) .
- Pharmaceutical Use : The methylphenyl group is optimal for Celecoxib synthesis, balancing reactivity and steric hindrance during condensation with hydrazine derivatives .
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The Korean Patent KR20110001415A outlines a three-step synthesis route:
Step 1: Formation of Ethyl 4,4,4-Trifluoro-3-oxo-butanoate
Ethyl trifluoroacetate reacts with ethyl acetate in the presence of a base (e.g., sodium methoxide) to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. Ethyl acetate serves dual roles as both reactant and solvent, eliminating the need for additional solvents and enhancing cost efficiency. The optimal molar ratio of ethyl trifluoroacetate to ethyl acetate is 1:7–1:8, yielding a 93.2% intermediate product after reflux and purification.
Step 2: Reduction to 4,4,4-Trifluoro-3-oxo Butanoic Acid
The intermediate undergoes reduction using a hydrogen donor (e.g., hydrogen gas or sodium borohydride) in the presence of an acid catalyst (e.g., sulfuric acid). This step converts the ester group to a carboxylic acid, critical for subsequent acylation.
Step 3: Friedel-Crafts Acylation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by a Friedel-Crafts reaction with toluene and aluminum chloride (AlCl₃) to introduce the 4-methylphenyl group. This step achieves a final yield of 93.2% after crystallization.
Operational Parameters and Optimization
Table 1: Summary of Korean Patent Method
| Parameter | Details |
|---|---|
| Reaction Steps | 3 (Esterification → Reduction → Friedel-Crafts) |
| Key Reagents | Ethyl trifluoroacetate, thionyl chloride, toluene |
| Catalysts | Base (Step 1), acid (Step 2), AlCl₃ (Step 3) |
| Temperature Range | 110°C (Step 3) |
| Yield | 93.2% |
| Environmental Note | Thionyl chloride poses safety hazards; solvent recycling reduces waste |
One-Step Catalytic Coupling with Trifluoroacetyl Halides
Reaction Design and Catalytic System
The Chinese Patent CN106892806B describes a streamlined approach using trifluoroacetyl halides (X = F, Cl, Br) and p-methylacetophenone under catalytic conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by bases such as sodium methoxide or triethylamine.
Key Advantages :
Optimization and Scalability
Table 2: Summary of Chinese Patent Method
| Parameter | Details |
|---|---|
| Reaction Steps | 1 (Catalytic coupling) |
| Key Reagents | Trifluoroacetyl chloride, p-methylacetophenone |
| Catalysts | Sodium methoxide, DBU |
| Temperature Range | −50°C to 60°C (optimal 20–50°C) |
| Yield | Not explicitly stated; emphasizes reduced reaction time (vs. 24 hrs) |
| Environmental Note | Lower solvent consumption; avoids hazardous reagents like SOCl₂ |
Comparative Analysis of Methodologies
Efficiency and Yield
The Korean method achieves a high yield (93.2%) but requires multiple steps and hazardous reagents. In contrast, the Chinese method prioritizes operational simplicity and safety, though yield data remain undisclosed.
Industrial Applicability
-
Korean Method : Suitable for high-purity production but limited by thionyl chloride handling and waste management.
-
Chinese Method : Scalable with greener solvents and lower energy input, aligning with sustainable manufacturing trends.
Table 3: Method Comparison
Mechanistic Insights and Byproduct Management
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, and how are they determined experimentally?
- Molecular Formula : C₁₁H₉F₃O₂; Molecular Weight : 230.19 g/mol; Melting Point : 47°C; Solubility : Soluble in methanol; Purity : >98% (GC analysis) .
- Methodology :
- Melting Point : Determined via capillary tube method or differential scanning calorimetry (DSC).
- Purity : Validated by gas chromatography (GC) with flame ionization detection.
- Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) for carbonyl (C=O) stretching (~1700 cm⁻¹) and trifluoromethyl (CF₃) vibrations (~1200 cm⁻¹) .
Q. How is this compound synthesized, and what reaction conditions optimize yield?
- Synthesis Route : Prepared via condensation of 4-methylacetophenone with ethyl trifluoroacetate under basic conditions (e.g., sodium hydride or triethylamine) in anhydrous tetrahydrofuran (THF) .
- Optimization :
- Catalyst : Triethylamine enhances enolate formation and reduces side reactions.
- Temperature : Reactions typically proceed at 0–25°C to minimize decomposition.
- Workup : Acidic quenching followed by recrystallization from methanol improves purity .
Q. What purification methods are recommended for this compound?
- Recrystallization : Use methanol or ethanol as solvents due to its moderate solubility and high recovery rate.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 v/v) eluent for small-scale purification.
- Storage : Store at 0–10°C in airtight containers to prevent moisture absorption and thermal degradation .
Advanced Research Questions
Q. How does this compound behave as a ligand in coordination chemistry, and what are its applications in materials science?
- Coordination Behavior : Acts as a bidentate ligand via its two carbonyl oxygen atoms, forming stable complexes with lanthanides (e.g., Ho³⁺) and transition metals. The electron-withdrawing CF₃ group enhances Lewis acidity of the metal center .
- Applications :
- Luminescent Materials : Holmium(III) complexes exhibit near-infrared emission for optical sensors.
- Magnetic Materials : High-spin metal complexes show potential in single-molecule magnets .
Q. What mechanistic insights exist for its participation in radical addition reactions?
- Reaction with Alkenes : Under manganese(III) acetate catalysis, the compound undergoes radical addition to alkenes (e.g., styrene derivatives), forming trifluoromethylated dihydrofurans.
- Mechanism :
Mn³⁺ oxidizes the diketone to generate a radical intermediate.
Radical addition to the alkene forms a carbon-centered radical.
Cyclization and oxidation yield the final product .
Q. How is this compound utilized in crystallography studies, and what intermolecular interactions dominate its crystal packing?
- Crystal Structure Analysis : X-ray diffraction reveals a monoclinic lattice with dihedral angles between aromatic rings (e.g., p-tolyl and triazole rings at 43.9°).
- Intermolecular Interactions :
- Hydrogen Bonding : C–H···F and C–H···O interactions stabilize the 3D network.
- Stacking Interactions : π-π interactions between aromatic rings contribute to packing density .
Q. What role does it play in medicinal chemistry, particularly in PROTAC development?
- PROTAC Applications : Serves as a building block for E3 ligase ligands due to its rigid aromatic backbone and trifluoromethyl group, which enhance proteolytic targeting chimera (PROTAC) stability and binding affinity .
- Case Study : Derivatives have been used to design AR antagonists with IC₅₀ values <100 μM for oncology targets .
Key Methodological Considerations
- Spectroscopic Characterization : Combine ¹H/¹⁹F NMR and FT-IR to confirm enol-keto tautomerism and ligand coordination .
- Reaction Scalability : Use flow chemistry for large-scale synthesis to maintain low temperatures and improve safety .
- Computational Modeling : Density functional theory (DFT) predicts electronic properties and ligand-metal binding energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
